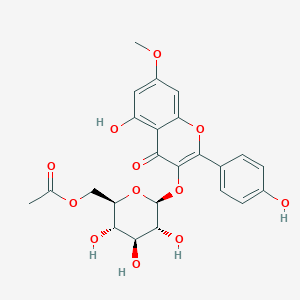![molecular formula C14H19NO B055683 5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol CAS No. 62505-91-3](/img/structure/B55683.png)
5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrotartaric acid can be synthesized through the pyrolysis of tartaric acid. The process involves heating tartaric acid, which leads to the formation of pyrotartaric acid and pyruvic acid . Another method involves the hydrogenation of citric acid in the presence of a palladium catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of pyrotartaric acid typically involves the catalytic hydrogenation of citric acid. This method is preferred due to its high yield and efficiency. The reaction is carried out at elevated temperatures (around 225°C) and high hydrogen pressure (6000.6 Torr) with a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions: Pyrotartaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutaric acid.
Reduction: It can be reduced to form 2-methylbutanediol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Glutaric acid.
Reduction: 2-methylbutanediol.
Substitution: Halogenated pyrotartaric acid derivatives.
Scientific Research Applications
Pyrotartaric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of pyrotartaric acid involves its interaction with various molecular targets and pathways. It can act as a reducing agent due to its high carbon content. In biological systems, it may participate in metabolic pathways, although its exact role is still under investigation .
Comparison with Similar Compounds
Glutaric acid: Similar in structure but lacks the methyl group present in pyrotartaric acid.
Succinic acid: Another dicarboxylic acid but with a simpler structure.
Adipic acid: A longer-chain dicarboxylic acid.
Uniqueness: Pyrotartaric acid is unique due to its methyl group, which imparts different chemical properties compared to other dicarboxylic acids.
Properties
CAS No. |
62505-91-3 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H19NO/c1-14(2,16)10-7-11-15(3)12-13-8-5-4-6-9-13/h4-6,8-9,16H,11-12H2,1-3H3 |
InChI Key |
OGZLCDOCGKKCDE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C#CCN(C)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)






